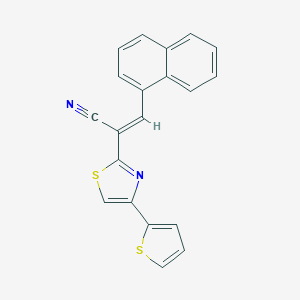
(E)-3-(naphthalen-1-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-3-(naphthalen-1-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile” is a complex organic compound. It contains a naphthalene ring, a thiophene ring, and a thiazole ring, all of which are common structures in many organic compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used.Molecular Structure Analysis
The molecule contains several different types of functional groups, including a nitrile group (-CN), an acrylonitrile group (CH2=CH-CN), and various aromatic rings (naphthalene, thiophene, and thiazole). These groups will influence the compound’s reactivity and properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and aromatic rings. For example, the nitrile group might undergo reactions such as hydrolysis or reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make the compound relatively stable and possibly planar. The nitrile group could introduce polarity to the molecule.科学的研究の応用
Solar Cell Applications
- Polymer Solar Cells: Polymers containing derivatives of this compound have been synthesized and used as electron acceptors in organic solar cells. Their broad absorption in the 300–850 nm region and suitable LUMO and HOMO energy levels contribute to power conversion efficiencies of up to 3.80% (Dai et al., 2017).
Anticancer Properties
- Anticancer Activity: Certain acrylonitrile derivatives, related to the compound , have demonstrated anticancer properties. In a study, derivatives showed moderate action against MDA-MB-468 and T-47D Breast Cancer cell lines (Matiichuk et al., 2022).
Optical Materials
- Nonlinear Optical Limiting: Thiophene dyes including derivatives of this compound have been synthesized and characterized for use in optoelectronic devices. These materials exhibit nonlinear absorption and optical limiting behavior, useful for protecting human eyes and optical sensors (Anandan et al., 2018).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Properties: A study on various heterocyclic compounds, including derivatives of the compound , showed significant antibacterial and antifungal activities against strains like Bacillus subtilis, Staphylococcus aureus, and various fungi (Patel & Patel, 2015).
Chemosensors for Metal Ions
- Detection of Metal Ions: Derivatives of the compound have been used in the synthesis of chemosensors selective for transition metal ions. These chemosensors are capable of detecting Cu2+ ions with high selectivity and sensitivity (Gosavi-Mirkute et al., 2017).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
将来の方向性
The future directions for research on this compound would likely depend on its intended use. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in biological systems.
特性
IUPAC Name |
(E)-3-naphthalen-1-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2S2/c21-12-16(20-22-18(13-24-20)19-9-4-10-23-19)11-15-7-3-6-14-5-1-2-8-17(14)15/h1-11,13H/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXCZTRXKUDEJH-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(naphthalen-1-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-Benzylidene-2-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexen-1-yl]morpholine](/img/structure/B377724.png)
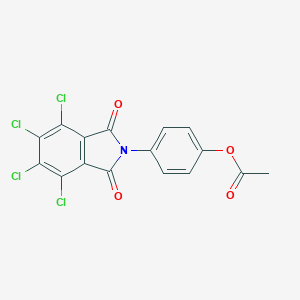
![1,5-dimethyl-2-phenyl-4-{[(1,2,3,3-tetramethyl-2,3-dihydro-1H-indol-5-yl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377728.png)
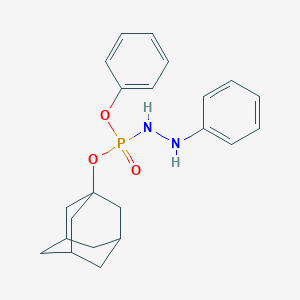
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,2-dimethyl-1-phenylpropylidenecarbamate](/img/structure/B377731.png)
![4-[(2,6-dichloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B377733.png)
![4-Chlorobenzaldehyde [4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B377739.png)
![5-ethoxy-2-[({4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}imino)methyl]phenol](/img/structure/B377740.png)
![Diethyl 3-methyl-5-{[(4-methyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B377741.png)
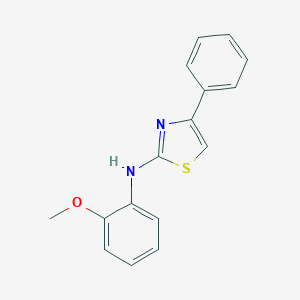
![4-{Benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-chlorophenyl benzoate](/img/structure/B377744.png)
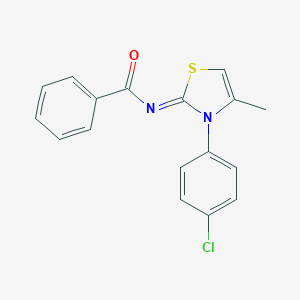
![O-methyl bis[3-(4-bromobenzylidene)-2-(4-morpholinyl)-1-cyclopenten-1-yl]phosphinothioate](/img/structure/B377746.png)
![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B377747.png)